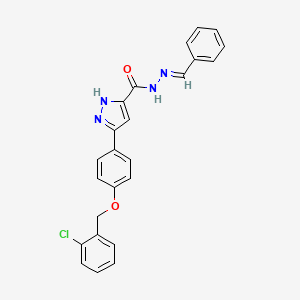
2-nitrobenzaldehyde N-phenylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitrobenzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C14H12N4O2S.
Preparation Methods
The synthesis of 2-nitrobenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2-nitrobenzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
2-nitrobenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Reduction: Reduction of the nitro group to an amino group, yielding 2-aminobenzaldehyde derivatives.
Condensation: Formation of Schiff bases with primary amines.
Oxidation: Oxidation of the aldehyde group to carboxylic acids using reagents like selenium dioxide.
Scientific Research Applications
2-nitrobenzaldehyde N-phenylthiosemicarbazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitrobenzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with primary amines, which may interfere with biological processes. Additionally, its reduction to 2-aminobenzaldehyde derivatives can lead to further biochemical interactions .
Comparison with Similar Compounds
2-nitrobenzaldehyde N-phenylthiosemicarbazone can be compared with other similar compounds, such as:
2-nitrobenzaldehyde: An intermediate in the synthesis of indigo dye.
N-phenylthiosemicarbazide: A precursor in the synthesis of various thiosemicarbazone derivatives.
This compound’s unique combination of functional groups and reactivity makes it distinct from its analogs, offering specific advantages in certain applications.
Properties
| 76572-69-5 | |
Molecular Formula |
C14H12N4O2S |
Molecular Weight |
300.34 g/mol |
IUPAC Name |
1-[(E)-(2-nitrophenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H12N4O2S/c19-18(20)13-9-5-4-6-11(13)10-15-17-14(21)16-12-7-2-1-3-8-12/h1-10H,(H2,16,17,21)/b15-10+ |
InChI Key |
WSAKIIYETTUERT-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


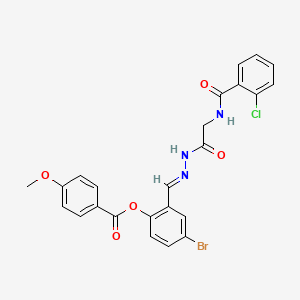
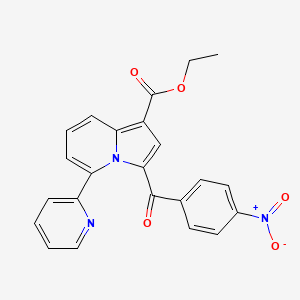
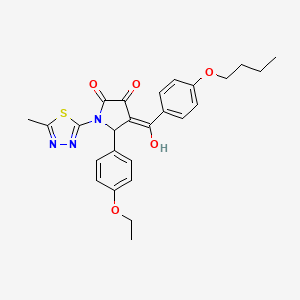
![5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021638.png)
![(5Z)-3-sec-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021639.png)
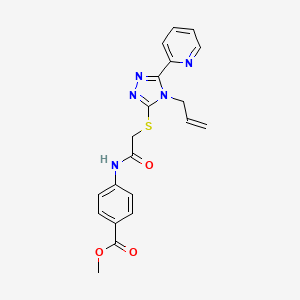
![N-(biphenyl-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12021652.png)
![N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12021655.png)
![4-[6-(3-bromophenyl)-2-chloro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether](/img/structure/B12021661.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12021672.png)
![2-{[4-Allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12021675.png)
![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021680.png)
![N-[4-(acetylamino)phenyl]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12021691.png)
